

Application Notes: Synthesis and Biological Activity of 3',3'''-Biapigenin and Its Derivatives

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Compound of Interest

Compound Name: 3',3'''-Biapigenin

Cat. No.: B14750995

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Introduction

3',3'''-Biapigenin is a naturally occurring biflavonoid, a class of compounds formed by the dimerization of two flavonoid units, in this case, apigenin. Biflavonoids, including biapigenin and its derivatives, have garnered significant interest within the scientific and drug development communities due to their diverse and potent biological activities. These compounds are known to exhibit antioxidant, anti-inflammatory, antiviral, and anticancer properties.^{[1][2][3]} The structural complexity and stereochemistry of biflavonoids present unique challenges and opportunities in synthetic chemistry and pharmacology. These notes provide an overview of the synthesis strategies for **3',3'''-biapigenin** and its derivatives, alongside their biological applications, with a focus on their anticancer potential through the modulation of key cellular signaling pathways.

Synthetic Approaches

The synthesis of **3',3'''-biapigenin** and related biflavonoids primarily relies on carbon-carbon bond-forming reactions to couple two flavonoid monomers. The main strategies include:

- Oxidative Coupling: This biomimetic approach mimics the natural biosynthesis of biflavonoids. It involves the oxidation of the parent flavonoid (apigenin) to generate radical intermediates that subsequently dimerize.^{[4][5][6]} Reagents such as ferric chloride (FeCl₃) or enzymatic systems can be employed to facilitate this coupling. A catalyst-free method using molecular oxygen in alkaline water has also been reported for the oxidative coupling of related flavones.^{[5][7]}

- Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like the Suzuki-Miyaura and Sonogashira couplings offer a more controlled and versatile approach to biflavonoid synthesis.[5][8][9] These reactions involve the coupling of a halogenated flavonoid with a flavonoid boronic acid or ester (Suzuki) or a terminal alkyne (Sonogashira), providing good yields and regioselectivity.
- Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of two aryl halide molecules.[10][11][12] While effective for synthesizing symmetrical biaryls, it often requires harsh reaction conditions (high temperatures) and can result in low yields. The synthesis of a hexamethylated precursor of **3',3'''-biapigenin** has been reported using this method, albeit with a yield of only 0.6%. [13]

Biological Activity and Mechanism of Action

3',3'''-Biapigenin and its derivatives have been identified as promising therapeutic agents, particularly in oncology. Their parent monomer, apigenin, is known to modulate several critical cellular signaling pathways implicated in cancer progression.

- Anticancer Activity: Derivatives of biapigenin have demonstrated significant cytotoxicity against various human cancer cell lines.[14] For instance, 2",3"-dihydro-**3',3'''-biapigenin**, a closely related derivative, has shown notable inhibitory effects.[14]
- PPAR γ Agonism: Biapigenin has been identified as a potent agonist of human Peroxisome Proliferator-Activated Receptor gamma (hPPAR γ), a nuclear receptor that plays a crucial role in regulating adipogenesis, inflammation, and cell proliferation.[15] Activation of PPAR γ can induce apoptosis and inhibit the growth of cancer cells.
- Inhibition of PI3K/Akt/mTOR Pathway: Apigenin, the monomeric unit of biapigenin, is a well-documented inhibitor of the PI3K/Akt/mTOR signaling pathway.[4][9][16][17][18] This pathway is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and resistance to therapy. By inhibiting this cascade, apigenin and its dimeric forms can induce apoptosis and autophagy in cancer cells.

Quantitative Data

The following table summarizes the cytotoxic activity of a biapigenin derivative against a human cancer cell line. For comparison, representative IC₅₀ values for the parent compound, apigenin,

against various cancer cell lines are also included.

Compound	Cell Line	Activity	IC ₅₀ Value	Reference
2",3"-dihydro-3',3'''-biapigenin	HeLa (Cervical Cancer)	Cytotoxicity	40.2 µg/mL	[14]
Apigenin	MCF-7 (Breast Cancer)	Cytotoxicity	2.3 µM	[1]
Apigenin	MDA-MB-231 (Breast Cancer)	Cytotoxicity	4.1 µM	[1]
Apigenin	HT-29 (Colon Cancer)	Cytotoxicity	38.76 µg/mL	[19]

Experimental Protocols

Protocol 1: Generalized Synthesis of **3',3'''-Biapigenin** via Oxidative Coupling

This protocol provides a general methodology for the synthesis of **3',3'''-biapigenin** based on the oxidative coupling of apigenin. Note: This is a generalized procedure and may require optimization.

Materials:

- Apigenin
- Anhydrous Ferric Chloride (FeCl₃) or Iodine (I₂)
- Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Hydrochloric Acid (HCl), 1M
- Ethyl Acetate
- Brine solution
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve apigenin in an appropriate anhydrous solvent.
- Reagent Addition: Slowly add a solution of the oxidizing agent (e.g., FeCl_3) in the same solvent to the apigenin solution at room temperature with constant stirring.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific conditions.
- Work-up: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate **3',3'''-biapigenin**.
- Characterization: Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Protocol 2: Analysis of PI3K/Akt/mTOR Pathway Inhibition by Western Blot

This protocol describes how to assess the effect of biapigenin derivatives on the PI3K/Akt/mTOR signaling pathway in cancer cells.

Materials:

- Cancer cell line of interest (e.g., HepG2, MCF-7)
- Cell culture medium and supplements

- Biapigenin derivative (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the biapigenin derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
- SDS-PAGE: Normalize protein amounts for all samples and prepare them with Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

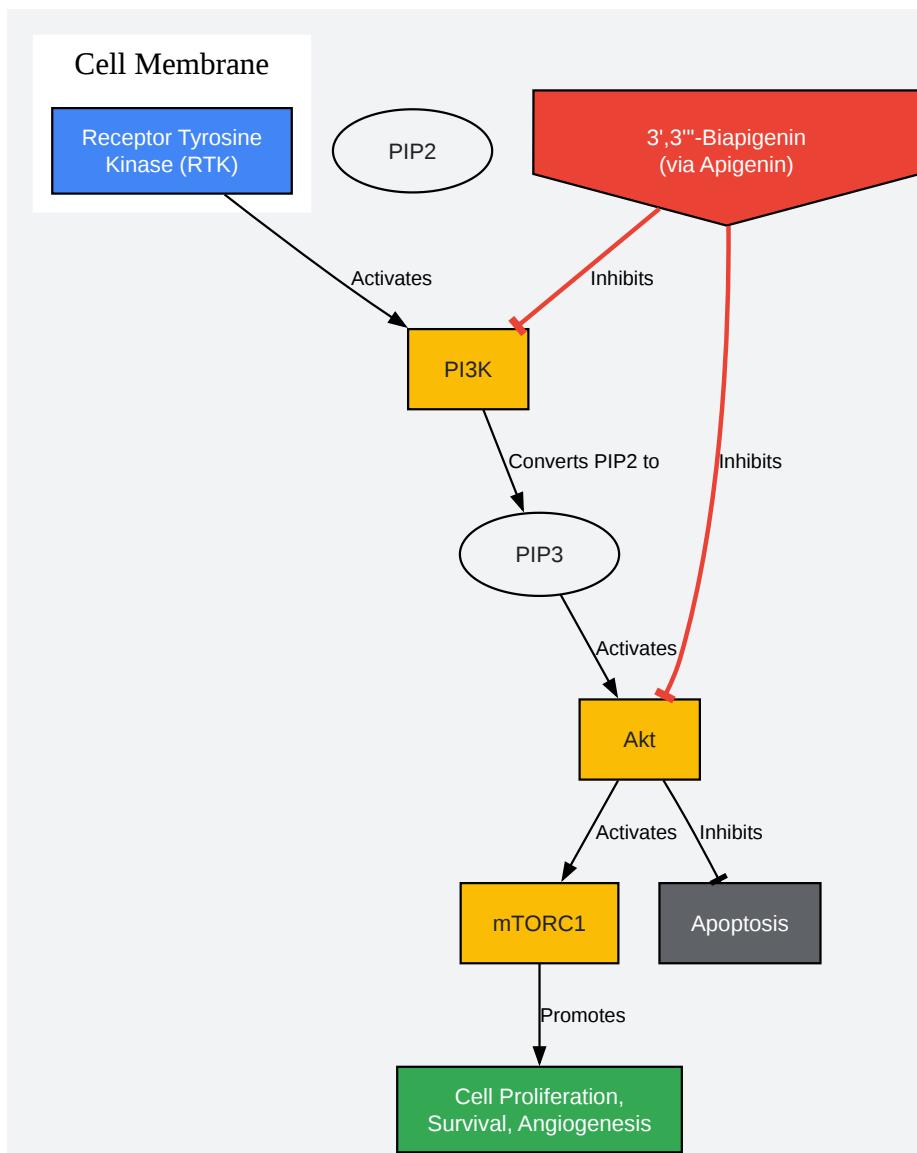
- Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations: Workflows and Signaling Pathways



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Caption: General workflow for the synthesis of **3',3'''-Biapigenin**.

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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by biapigenin.

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